molecular formula C8H16ClNO B13259893 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride

1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride

Cat. No.: B13259893
M. Wt: 177.67 g/mol
InChI Key: VYCBHTASGVVMQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride under acidic conditions to form the intermediate 1-(aminomethyl)cyclopentanol. This intermediate is then oxidized to form 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one hydrochloride
  • 1-[1-(Aminomethyl)cyclobutyl]ethan-1-one hydrochloride
  • 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride

Uniqueness

1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride is unique due to its specific cyclopentyl structure, which imparts distinct chemical and biological properties compared to its cyclohexyl, cyclobutyl, and cyclopropyl analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]ethanone;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H

InChI Key

VYCBHTASGVVMQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCC1)CN.Cl

Origin of Product

United States

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